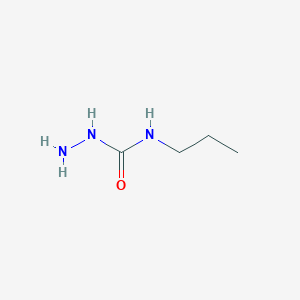

3-Amino-1-propylurea

Description

3-Amino-1-propylurea is a urea derivative characterized by a propyl chain substituted with an amino group at the 3-position. Urea derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their hydrogen-bonding capacity and stability. Key features of this compound likely include:

- Molecular formula: Presumed to be C₄H₁₁N₃O (based on structural analogy).

- Functional groups: A urea (-NH-C(=O)-NH-) backbone and a terminal primary amine (-NH₂) on the propyl chain.

- Reactivity: The amino group may confer basicity, while the urea moiety enables participation in supramolecular interactions.

Properties

IUPAC Name |

1-amino-3-propylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O/c1-2-3-6-4(8)7-5/h2-3,5H2,1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQWYTBVNPMEAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57421-72-4 | |

| Record name | 3-amino-1-propylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-propylurea typically involves the reaction of 3-aminopropylamine with urea. The reaction is carried out under controlled conditions, often involving heating to facilitate the formation of the desired product. The general reaction can be represented as follows:

3-Aminopropylamine+Urea→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process. Additionally, purification steps, including crystallization and filtration, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-propylurea can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-Amino-1-propylurea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-propylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes compounds structurally related to 3-amino-1-propylurea, based on similarity scores and functional group alignment (derived from and ):

Physicochemical and Toxicological Properties

a) 3-[3-(Dimethylamino)propyl]-1-phenylurea (CAS N/A, ):

- Formula : C₁₂H₁₉N₃O.

- Hazards: No classified health or environmental risks, but toxicological data are incomplete .

- Key difference: Aromatic phenyl group replaces the amino-propyl chain, reducing polarity compared to this compound.

b) 1-Cyclopropylpyrrolidin-3-amine (CAS 936221-78-2, ):

- Formula : C₇H₁₄N₂.

- Hazards : Requires stringent first-aid measures for inhalation, skin contact, and ingestion .

- Key difference : Lack of urea moiety; cyclopropane ring enhances steric hindrance.

c) 1,3-Bis(3-(methylamino)propyl)urea (CAS 10166-54-8, ):

- Formula : C₁₁H₂₆N₄O.

- Similarity: 0.92 due to methylamino substituents instead of primary amines .

- Reactivity: Methyl groups may reduce solubility in polar solvents compared to this compound.

Biological Activity

3-Amino-1-propylurea (C4H11N3O) is a urea derivative that has garnered attention in biological research due to its potential interactions with various enzymes and cellular receptors. This compound's unique structure, characterized by an amino group and a propyl side chain, suggests a range of biological activities, including enzyme inhibition and antimicrobial properties.

Enzyme Inhibition

Research indicates that this compound has the potential to inhibit specific enzymes. A notable study focused on its interaction with carbamoyl phosphate synthetase (CPS-1), an enzyme critical in the urea cycle. The findings demonstrated that this compound could modulate CPS-1 activity, leading to altered urea production rates under specific conditions, which may have implications for metabolic disorders related to urea cycle dysfunctions.

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial properties. In vitro assessments against various bacterial strains indicated a moderate inhibitory effect on Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents, although further exploration into its mechanisms of action is necessary.

Cellular Interactions

The compound's ability to interact with cellular receptors may influence various biological pathways. The amino group can form hydrogen bonds and electrostatic interactions, essential for modulating the activity of target proteins. However, detailed studies are still required to elucidate these interactions comprehensively.

The mechanism of action for this compound involves its binding to specific molecular targets, such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding and electrostatic interactions, which are crucial for influencing the activity of these targets. Additionally, the propyl side chain enhances solubility and bioavailability, potentially increasing the compound's effectiveness within biological systems.

Study on Enzyme Interaction

A significant study conducted by researchers at a prominent university investigated the interaction of this compound with CPS-1. The results indicated that the compound could modulate enzyme activity, suggesting therapeutic applications in conditions where urea cycle regulation is critical.

Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, this compound was tested against several bacterial strains. The results showed a moderate inhibitory effect on Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus. This finding warrants further investigation into its efficacy as an antimicrobial agent and its potential mechanisms of action.

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity | Findings |

|---|---|

| Enzyme Inhibition | Modulates CPS-1 activity; potential therapeutic implications in urea cycle disorders. |

| Antimicrobial Activity | Moderate inhibitory effect on Gram-positive bacteria; further studies needed. |

| Cellular Interactions | Potential influence on various biological pathways through receptor interaction. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.